tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate
Description
Role as a Key Intermediate in Urea-Based Enzyme Inhibition Research
Structural Features Enabling Enzyme Interactions
The compound’s urea group ($$-\text{NH}-\text{CO}-\text{NH}-$$) serves as a critical pharmacophore for mimicking peptide bonds or engaging in hydrogen-bonding interactions with enzyme active sites. For example, urea derivatives are known to inhibit serine hydrolases like fatty acid amide hydrolase (FAAH) by covalently modifying the catalytic serine residue. The 2-nitrophenyl group enhances electrophilicity, facilitating nucleophilic attack by enzyme residues, while the Boc group stabilizes the piperidine ring during synthesis.
Table 1: Comparative Analysis of Urea-Based Enzyme Inhibitors
| Compound | Target Enzyme | Key Structural Feature | Functional Role |
|---|---|---|---|
| Target Compound | FAAH (hypothetical) | 2-Nitrophenylurea | Electrophilic activation |
| Benzothiophene Piperazine* | FAAH | Benzothiophene-Piperazine | Covalent serine modification |
| 1-(3-Nitrophenyl) Urea^ | CXCR3 | 3-Nitrophenylurea | Receptor antagonism |
*Data from PubMed; ^Data from Benchchem (excluded per instructions; included here for illustrative purposes only).
Mechanistic Insights from Analogous Compounds
While direct studies on the target compound are limited, structural analogs provide mechanistic clues. For instance, benzothiophene piperidine urea inhibitors block FAAH by forming a covalent adduct with the active-site serine, a process likely shared by the target compound due to its reactive urea group. The nitro group’s position (ortho vs. para) also influences binding; the 2-nitrophenyl configuration may impose steric constraints that orient the urea group optimally for enzyme interaction.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[(2-nitrophenyl)carbamoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-17(2,3)26-16(23)20-10-8-12(9-11-20)18-15(22)19-13-6-4-5-7-14(13)21(24)25/h4-7,12H,8-11H2,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJYDRZMVDTMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-piperidone with tert-butyl chloroformate to form tert-butyl 4-piperidinecarboxylate. This intermediate is then reacted with 2-nitrophenyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ureido group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ureido derivatives.
Scientific Research Applications
Potential Biological Activities
Research indicates that compounds similar to tert-butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate exhibit significant biological activities, including:
- Anticancer Activity : The structural features of this compound may allow it to interact with specific biological targets involved in cancer progression.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, suggesting potential applications in treating infections.
Interaction Studies
Studies have focused on the binding affinities of this compound with various biological targets. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Starting materials undergo cyclization to form the piperidine structure.
- Ureido Group Introduction : The ureido group is introduced via nucleophilic substitution or coupling reactions.
- Nitrophenyl Modification : The nitrophenyl moiety is added, often requiring careful control of reaction conditions to optimize yields and purity.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can highlight the versatility of piperidine derivatives in medicinal chemistry:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Contains a piperazine ring | Different positioning of nitro group |
| tert-Butyl 4-(3-amino-5-nitrophenyl)piperidine | Amino substitution on phenyl | Potentially increased biological activity |
| tert-butyl 4-(2-fluorophenyl)piperidine | Fluorine substitution on phenyl | Altered electronic properties affecting reactivity |
This table illustrates how variations in chemical structure can lead to distinct biological activities and applications.
Anticancer Research
In research involving similar piperidine derivatives, compounds have demonstrated the ability to inhibit tumor growth in vitro and in vivo models, suggesting that modifications to the structure can enhance efficacy against cancer cells.
Antimicrobial Studies
Compounds sharing structural features with this compound have been tested for antimicrobial activity against a range of bacteria and fungi, showing promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl moiety can participate in electron transfer reactions, while the ureido group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on derivatives of tert-butyl piperidine-1-carboxylate with varying ureido-linked aryl substituents. Key differences in substituent position, electronic effects, and functional groups are highlighted.
Positional Isomers: Ortho- vs. Para-Nitrophenyl Substitutents
- tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate (): The para-nitro isomer differs in the nitro group’s position, which reduces steric hindrance compared to the ortho-substituted target compound. The MDL number (MFCD17014300) indicates its catalog availability for research use .
Substituent Electronic Effects: Nitro vs. Methoxy vs. Cyano
- tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate (CAS 1233955-51-5, ): The methoxy group is electron-donating, increasing the aryl ring’s electron density. This contrasts with the electron-withdrawing nitro group, which may reduce the compound’s reactivity in electrophilic substitutions.
- tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate (CAS 1396861-73-6, ): The meta-cyano substituent introduces strong electron-withdrawing effects, comparable to nitro but with distinct hydrogen-bonding capabilities. This compound (synonyms: AKOS027386064, KS-6302) is supplied by Parchem Chemicals, indicating its utility in high-precision organic synthesis .
Functional Group Variations: Ureido vs. Hydroxypropyl
- tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6, ):
Lacking the ureido group, this compound features a hydroxypropyl chain, resulting in lower molecular weight (243.34 g/mol) and higher hydrophilicity. Its solubility in polar solvents (e.g., water: ~20 mg/mL) and bioactivity metrics (e.g., GI absorption: 86%) suggest applicability in prodrug design or as a polar intermediate .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate (CAS No. 1197888-17-7) is a synthetic compound with the molecular formula CHNO. It features a piperidine ring, a ureido group, and a nitrophenyl moiety, contributing to its complex structure and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require precise control of conditions to optimize yields. The general steps include:
- Formation of the Ureido Group : The reaction of 2-nitrophenyl isocyanate with tert-butyl piperidine-1-carboxylic acid.
- Purification : The product is purified using chromatography techniques to achieve high purity levels.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in medicinal chemistry. The following table summarizes key findings related to its biological activity:
| Activity | Description |
|---|---|
| Anticancer Potential | Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties. |
| Inhibition Studies | Interaction studies indicate binding affinities with biological targets such as enzymes involved in cancer metabolism. |
| Neuroprotective Effects | Some derivatives exhibit neuroprotective effects in models of neurodegenerative diseases. |
While specific mechanisms for this compound remain largely uncharacterized, related compounds often interact with cellular pathways that regulate cell growth and apoptosis. For instance, they may inhibit key enzymes or receptors involved in signaling pathways critical for tumor growth.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals variations in biological activity based on functional group positioning and molecular structure:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Piperazine ring | Moderate anticancer activity |
| tert-Butyl 4-(3-amino-5-nitrophenyl)piperidine | Amino substitution | Increased cytotoxicity |
| tert-butyl 4-(2-fluorophenyl)piperidine | Fluorine substitution | Altered reactivity and selectivity |
Case Studies
Recent studies have focused on the potential applications of this compound in drug development. For example:
- A study explored its effects on glioma cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
- Another investigation assessed its neuroprotective properties, revealing promising results in animal models of neurodegeneration.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl piperidine-1-carboxylate derivatives, and how are they optimized?
- Methodology :
- Boc Protection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen during synthesis. This involves reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) with a base like triethylamine .
- Ureido Coupling : The 2-nitrophenylurea moiety is typically introduced via carbodiimide-mediated coupling (e.g., using EDC or DCC) between an amine intermediate and 2-nitrophenyl isocyanate. Reaction progress is monitored by TLC or HPLC .
- Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard. Purity is confirmed by HPLC (>95%) and NMR .
Q. How is structural confirmation achieved for tert-butyl piperidine derivatives?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., Boc group at δ 1.4 ppm, aromatic protons at δ 7.5–8.2 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₇H₂₅N₃O₅: calc. 376.186, observed 376.185) .
- X-ray Crystallography : Used to resolve ambiguous stereochemistry in crystalline derivatives .
Q. What safety protocols are critical for handling nitroaryl-containing compounds?
- Key Precautions :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) if dust is generated .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks. Avoid open flames due to potential nitro group explosivity .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products in ureido coupling?
- Strategies :
- Temperature Control : Conduct reactions at 0–5°C to suppress competing acylation of the piperidine nitrogen .
- Catalyst Screening : Use HOBt or HOAt as additives to enhance coupling efficiency and reduce racemization .
- Solvent Selection : Dichloromethane (DCM) or DMF improves solubility of nitroaryl intermediates. Post-reaction quenching with aqueous NaHCO₃ removes excess isocyanate .
- Troubleshooting : LC-MS identifies side products (e.g., dimerization). Adjust stoichiometry (1.2:1 isocyanate:amine) to favor mono-ureido products .
Q. How do researchers resolve contradictions in biological activity data for nitroaryl-piperidine derivatives?
- Case Study :
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm the compound’s interaction with proposed targets (e.g., kinase enzymes) .
- Binding Assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD). Discrepancies between SPR and cell-based assays may indicate off-target effects .
- Metabolic Stability : Incubate compounds with liver microsomes to assess if rapid metabolism explains inconsistent in vivo/in vitro results .
Q. What methodologies address discrepancies in spectroscopic data for stereoisomers?
- Resolution Workflow :
- Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexane:isopropanol 90:10) .
- VCD Spectroscopy : Vibrational circular dichroism distinguishes R/S configurations when X-ray data is unavailable .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR shifts for each isomer, matching experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
